N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15493904
InChI: InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+
SMILES:
Molecular Formula: C17H14ClN5O
Molecular Weight: 339.8 g/mol

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15493904

Molecular Formula: C17H14ClN5O

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide -

Specification

Molecular Formula C17H14ClN5O
Molecular Weight 339.8 g/mol
IUPAC Name N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+
Standard InChI Key RNPPIUHNBGNDMZ-RGVLZGJSSA-N
Isomeric SMILES CC1=NN(C(=C1/C=N/NC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1C=NNC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3

Introduction

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that combines a pyrazole moiety with a hydrazide functional group. This compound is of interest due to its potential biological activities, which are influenced by its structural components.

Synthesis and Reactions

The synthesis of this compound typically involves condensation reactions between appropriate precursors, such as pyrazole derivatives and hydrazide-containing compounds. The specific steps may vary depending on the starting materials and desired yield.

Biological Activities

Compounds with pyrazole and hydrazide functionalities are often studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a pyridine ring in this compound may enhance its interaction with biological targets, potentially leading to improved pharmacological properties.

Research Findings

Research on similar compounds suggests that they exhibit significant biological activities. For instance, pyrazole derivatives are known for their anticancer properties, while hydrazide analogues show anti-inflammatory effects. The combination of these functionalities in N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide may result in enhanced biological efficacy.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
Pyrazole DerivativesChloro-substituted pyrazoleAnticancer activity
Hydrazide AnaloguesSimilar hydrazide functionalityAnti-inflammatory effects
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazidePyrazole and pyridine rings with hydrazide functionalityPotential for enhanced biological activities

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